molecular formula C18H15N B14790265 2-(2-phenylphenyl)aniline

2-(2-phenylphenyl)aniline

Cat. No.: B14790265
M. Wt: 245.3 g/mol
InChI Key: AJUHJMMNWVKCER-UHFFFAOYSA-N
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Description

2-(2-Phenylphenyl)aniline is a biphenyl-substituted aniline derivative characterized by an ortho-substituted biphenyl group attached to the aniline ring. The biphenyl group enhances steric bulk and π-conjugation, which can influence electronic properties, solubility, and reactivity in organic synthesis or materials science applications.

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-(2-phenylphenyl)aniline

InChI

InChI=1S/C18H15N/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,19H2

InChI Key

AJUHJMMNWVKCER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylphenyl)aniline typically involves the reaction of 2-bromobiphenyl with aniline in the presence of a palladium catalystThe reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene, with the reaction temperature maintained around 100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Phenylphenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-phenylphenyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. For instance, its interaction with enzymes involved in oxidative stress pathways can lead to the modulation of cellular responses to oxidative damage.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Electronic Effects
2-(2-Phenylphenyl)aniline C₁₈H₁₅N 245.32* Ortho-biphenyl group Electron-donating (via biphenyl π-system)
2-(3,5-Difluorophenyl)aniline C₁₂H₉F₂N 205.20 3,5-Difluoro substituents Electron-withdrawing (fluorine)
2-(Diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]aniline C₃₆H₂₉NP₂ 537.58 Two diphenylphosphino groups Electron-donating (phosphorus ligands)
2-(Phenylsulfonyl)aniline C₁₂H₁₁NO₂S 247.29 Phenylsulfonyl group Electron-withdrawing (sulfonyl)
2-(3,4-Difluorophenoxy)aniline C₁₂H₉F₂NO 237.21 3,4-Difluorophenoxy group Electron-withdrawing (fluoro, ether)

*Calculated based on structural analogy to related compounds.

Key Observations:
  • Electron-Donating vs. Withdrawing Groups :

    • The biphenyl group in this compound likely enhances electron density on the aniline nitrogen, increasing nucleophilicity compared to electron-withdrawing substituents like fluorine () or sulfonyl groups ().
    • Phosphorus-containing derivatives () exhibit strong electron-donating properties, making them effective ligands in catalytic systems.
Catalysis and Materials Science
  • Phosphino-Containing Anilines: The diphenylphosphino derivative () serves as a bidentate ligand in transition-metal catalysis, facilitating cross-coupling reactions. In contrast, this compound’s biphenyl structure may stabilize conjugated polymers or organic semiconductors.

Physicochemical Properties

Property This compound 2-(3,5-Difluorophenyl)aniline 2-(Diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]aniline
Solubility in Organic Solvents High (nonpolar solvents) Moderate (polar aprotic) Low (due to high molecular weight)
Melting Point ~150–170°C* ~80–100°C >200°C
Stability Air-stable Sensitive to light Air-sensitive (phosphorus oxidation)

*Estimated based on biphenyl analogs.

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